2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

Catalog No.
S1538502
CAS No.
134694-90-9
M.F
C8H12N2OS
M. Wt
184.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

CAS Number

134694-90-9

Product Name

2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

IUPAC Name

5-methyl-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

InChI

InChI=1S/C8H12N2OS/c1-3-4-6-5(2)7(11)10-8(12)9-6/h3-4H2,1-2H3,(H2,9,10,11,12)

InChI Key

QXMXPBXTCHPYTR-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)NC(=S)N1)C

Canonical SMILES

CCCC1=C(C(=O)NC(=S)N1)C

2-Mercapto-5-methyl-6-propylpyrimidin-4-ol is a heterocyclic compound with the molecular formula C8_8H12_{12}N2_2OS. This compound features a pyrimidine ring that is substituted with a mercapto group, a methyl group, and a propyl group. The presence of the mercapto group (–SH) imparts significant reactivity to the compound, making it an important intermediate in various chemical syntheses. Its unique structure allows for diverse chemical behavior, particularly in reactions involving nucleophiles and electrophiles.

  • Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: The compound can be reduced to yield thiols or amines, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The pyrimidine ring can undergo nucleophilic substitution, allowing for the formation of various derivatives when reacted with nucleophiles such as amines or alcohols under acidic or basic conditions.

Research indicates that 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol exhibits potential biological activities, particularly antimicrobial and antiviral properties. It has been studied for its interactions with specific molecular targets, which may alter protein functions and influence gene expression. This compound's mechanism of action may involve covalent bonding with thiol groups in proteins, leading to changes in cellular processes .

The synthesis of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol typically involves the condensation of aldehydes or ketones with thiourea in the presence of a base. The reaction is usually conducted under reflux conditions to facilitate the formation of the pyrimidine ring. For industrial applications, continuous flow reactors may be employed to enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are commonly used to obtain high-purity products .

This compound has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Researchers investigate its potential therapeutic uses against various diseases due to its biological activity.
  • Industry: It is utilized in developing new materials and as a precursor for specialty chemicals .

Studies on the interactions of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol reveal its ability to bind with specific proteins and nucleic acids, influencing their biological functions. These interactions are critical for understanding its potential as a therapeutic agent and its role in biochemical pathways .

Several compounds share structural similarities with 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol:

Compound NameStructure Characteristics
2-Mercapto-4-methyl-6-propylpyrimidin-5-olSimilar pyrimidine structure with different substitution
2-Mercapto-5-ethyl-6-propylpyrimidin-4-olVariation in alkyl substitution (ethyl instead of methyl)
2-Mercapto-5-methyl-6-butylpyrimidin-4-olDifferent alkyl chain length (butyl instead of propyl)

Uniqueness: The uniqueness of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs. The presence of the mercapto group enhances its reactivity, making it a valuable intermediate in synthetic chemistry .

XLogP3

1.2

Wikipedia

2-mercapto-5-methyl-6-propylpyrimidin-4-ol

Dates

Last modified: 07-17-2023

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